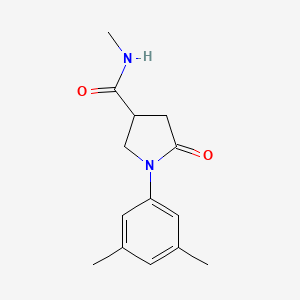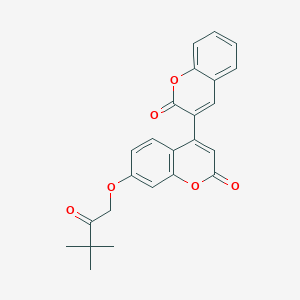![molecular formula C22H24ClN3O5S B14958310 1-(4-chlorophenyl)-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B14958310.png)
1-(4-chlorophenyl)-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLOROPHENYL)-5-OXO-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyrrolidine ring, a chlorophenyl group, and a sulfamoyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLOROPHENYL)-5-OXO-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PYRROLIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrrolidine ring.
Attachment of the Sulfamoyl Group: This can be done through a sulfonation reaction using a sulfamoyl chloride or a similar reagent.
Final Coupling: The oxolan-2-ylmethyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-CHLOROPHENYL)-5-OXO-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-CHLOROPHENYL)-5-OXO-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or mechanical strength.
Biological Research: The compound may be used in studies involving enzyme inhibition, protein binding, or cellular signaling pathways.
Industrial Applications: It can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-5-OXO-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PYRROLIDINE-3-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity or modulating its function. The molecular targets and pathways involved can vary widely, but common targets include kinases, proteases, and ion channels.
Comparison with Similar Compounds
- 1-(4-BROMOPHENYL)-5-OXO-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PYRROLIDINE-3-CARBOXAMIDE
- 1-(4-FLUOROPHENYL)-5-OXO-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PYRROLIDINE-3-CARBOXAMIDE
- 1-(4-METHOXYPHENYL)-5-OXO-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PYRROLIDINE-3-CARBOXAMIDE
Uniqueness: 1-(4-CHLOROPHENYL)-5-OXO-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)PYRROLIDINE-3-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which can impart specific electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C22H24ClN3O5S |
|---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-oxo-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H24ClN3O5S/c23-16-3-7-18(8-4-16)26-14-15(12-21(26)27)22(28)25-17-5-9-20(10-6-17)32(29,30)24-13-19-2-1-11-31-19/h3-10,15,19,24H,1-2,11-14H2,(H,25,28) |
InChI Key |
ZZEFRHPJZHDMRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-hexyl-7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14958240.png)
![4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B14958247.png)

![3-benzyl-4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B14958265.png)
![N-{3-[(2-methylbutan-2-yl)amino]-3-oxopropyl}benzamide](/img/structure/B14958273.png)


![7-[(3,4-dichlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one](/img/structure/B14958291.png)


![7-[(4-ethenylbenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B14958322.png)
![4-(4-methoxyphenyl)-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B14958323.png)

